Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate
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Overview
Description
Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate is an organic compound with the molecular formula C13H14O3 and a molecular weight of 218.24846 g/mol . This compound is known for its unique structure, which includes a hydroxybutynyl group attached to a phenyl ring, making it a valuable reactant in organic synthesis .
Preparation Methods
The synthesis of Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the esterification of 3-(4-hydroxybut-1-yn-1-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxybutynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The triple bond in the butynyl group can be reduced to a double or single bond using reagents like hydrogen gas and a palladium catalyst.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate involves its interaction with specific molecular targets. For instance, as a potential mitochondrial complex 1 inhibitor, it may bind to the active site of the enzyme, disrupting its function and affecting cellular respiration . The hydroxybutynyl group may also play a role in its biological activity by interacting with specific proteins or enzymes .
Comparison with Similar Compounds
Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate can be compared with other similar compounds such as:
Methyl 4-(4-hydroxybut-1-ynyl)benzoate: Similar in structure but with different functional groups attached to the phenyl ring.
Methyl 2-{[3-(4-hydroxybut-1-yn-1-yl)-4-methylphenyl]sulfamoyl}acetate: Contains additional functional groups like sulfonamide, which may confer different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications .
Properties
Molecular Formula |
C13H14O3 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
methyl 2-[3-(4-hydroxybut-1-ynyl)phenyl]acetate |
InChI |
InChI=1S/C13H14O3/c1-16-13(15)10-12-7-4-6-11(9-12)5-2-3-8-14/h4,6-7,9,14H,3,8,10H2,1H3 |
InChI Key |
VEMVJXFDNRGONU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)C#CCCO |
Origin of Product |
United States |
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